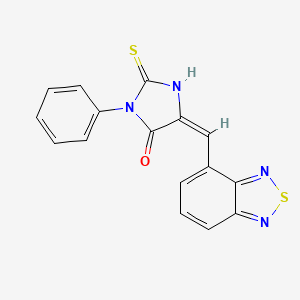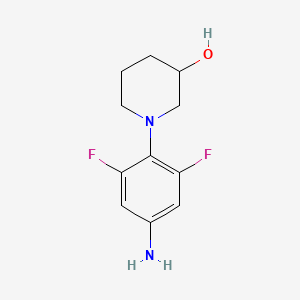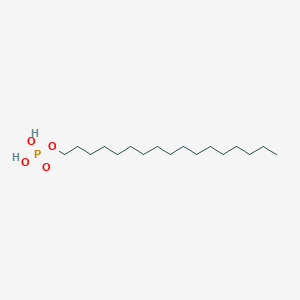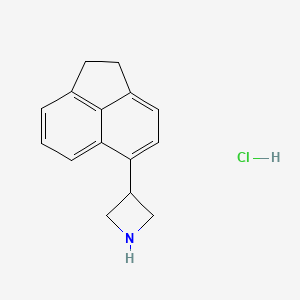
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents.
Attachment to Piperidine: The pyrazole derivative is then attached to a piperidine ring through a nucleophilic substitution reaction.
Introduction of the tert-Butyl Ester Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s unique structure makes it useful for the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of pyrazole and piperidine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the combination of its pyrazole and piperidine rings, along with the tert-butyl ester group. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H26BrN3O2 |
|---|---|
Molekulargewicht |
372.30 g/mol |
IUPAC-Name |
tert-butyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26BrN3O2/c1-11-14(17)12(2)20(18-11)10-13-7-6-8-19(9-13)15(21)22-16(3,4)5/h13H,6-10H2,1-5H3 |
InChI-Schlüssel |
BAABLXJHCOXSDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2CCCN(C2)C(=O)OC(C)(C)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)

![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)



